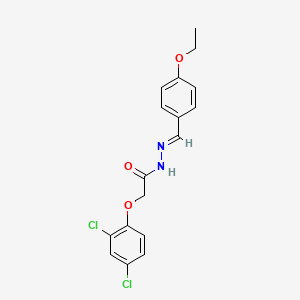

2-(2,4-dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide

Description

2-(2,4-Dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide is a diacylhydrazine derivative incorporating a 2,4-dichlorophenoxy pharmacophore, a structural motif known for enhancing antifungal and pesticidal activities . The compound is synthesized via condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-ethoxybenzaldehyde under acidic conditions, often optimized using microwave irradiation to reduce reaction times and improve yields .

Properties

CAS No. |

303086-01-3 |

|---|---|

Molecular Formula |

C17H16Cl2N2O3 |

Molecular Weight |

367.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-2-23-14-6-3-12(4-7-14)10-20-21-17(22)11-24-16-8-5-13(18)9-15(16)19/h3-10H,2,11H2,1H3,(H,21,22)/b20-10+ |

InChI Key |

UFCPPKZLLFOTAL-KEBDBYFISA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid hydrazide with 4-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines derived from the reduction of the hydrazide group.

Substitution: Substituted products where the dichlorophenoxy group is replaced by the nucleophile.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-ethoxybenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -OCH₃) on the benzylidene ring enhance antifungal and enzyme inhibitory activities by increasing electrophilicity and stabilizing target interactions .

- Hydrophobic substituents (e.g., ethoxy) improve membrane permeability, as seen in the 3-ethoxy-4-hydroxy derivative’s superior antiprotozoal activity .

- Polar groups (e.g., -OH) enhance aqueous solubility but may reduce cellular uptake in hydrophobic environments .

Antifungal Activity

- The target compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC: 12.5 µg/mL) and Aspergillus flavus (MIC: 25 µg/mL), outperforming analogues with smaller substituents (e.g., furyl derivatives, MIC: >100 µg/mL) .

- Compound 4s (a dimeric analogue with two dichlorophenoxy groups) shows enhanced activity (MIC: 6.25 µg/mL) due to increased steric bulk and dual binding sites .

Enzymatic Inhibition

Antiprotozoal Activity

- Hybrids like (E)-2-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)-N'-(3,4-dihydroxy-5-methoxybenzylidene)acetohydrazide (5i) demonstrate potent activity against Trypanosoma cruzi (IC₅₀: 1.2 µM), attributed to synergistic effects of the triclosan-like backbone and hydrazone linkage .

Physicochemical and Structural Properties

Crystallography and Conformation

- X-ray studies of 2-(2,4-dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide reveal a trans conformation with a 77.8° twist angle between the dichlorophenoxy ring and hydrazide group, optimizing π-π stacking and hydrogen bonding .

- Torsion angles in analogues vary significantly (e.g., 72.7° in 4-chlorophenoxy derivatives vs. 180° in dimeric forms), influencing molecular flexibility and target binding .

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of 2-(2,4-dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 339.22 g/mol

Anticancer Activity

Recent studies have shown that 2-(2,4-dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide exhibits significant anticancer properties. The compound was tested against various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating a potent anticancer effect.

Mechanistic Studies

Mechanistic studies indicated that the compound may exert its effects through several pathways:

- Inhibition of Cell Cycle Progression : The compound was shown to arrest the cell cycle at the G1 phase.

- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells, suggesting apoptosis induction.

- Reactive Oxygen Species (ROS) Generation : The compound increased ROS levels in cancer cells, contributing to its cytotoxic effects.

Toxicological Profile

While exploring the biological activity, it is crucial to address the toxicological aspects. In vitro studies conducted on non-cancerous cell lines demonstrated that:

- The compound exhibited lower toxicity compared to conventional chemotherapeutics.

- No significant cytotoxic effects were observed at concentrations below 30 µM in normal fibroblast cells.

Study on HepG2 Cells

A study examined the effects of related compounds on glucose metabolism in HepG2 cells, which may provide insights into metabolic pathways influenced by similar hydrazides. It was found that exposure to certain dichlorophenoxy compounds led to alterations in glucose uptake and glycogen synthesis through PPAR signaling pathways .

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and improved survival rates when treated with 2-(2,4-dichlorophenoxy)-N'-(4-ethoxybenzylidene)acetohydrazide. Further research is needed to fully understand its pharmacokinetics and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.